molecular formula C13H11ClO2S B2595528 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 1368604-87-8

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No. B2595528
CAS RN: 1368604-87-8
M. Wt: 266.74
InChI Key: CDGIBRDNECYCPO-UHFFFAOYSA-N
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Description

“2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” is likely a derivative of biphenyl, which is an organic compound that forms colorless crystals . The biphenyl molecule consists of two connected phenyl rings .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” were not found, multi-step synthesis methods are often used in the creation of complex organic compounds . These methods involve a series of reactions, each transforming the compound and bringing it one step closer to the desired product .


Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would likely be similar to that of 2-methyl-1,1’-biphenyl, which has a molecular formula of C13H12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” would likely be similar to those of 2-methyl-1,1’-biphenyl, which is a solid at room temperature, with a melting point of 69.2 °C .

Scientific Research Applications

These applications highlight the diverse roles of 2-Methylbiphenyl-4-sulfonyl chloride across scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions. If you need further details or additional applications, feel free to ask! 🌟

Safety and Hazards

While specific safety and hazard information for “2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride” was not found, it’s important to use personal protective equipment and ensure adequate ventilation when handling similar compounds .

Mechanism of Action

properties

IUPAC Name

3-methyl-4-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIBRDNECYCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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